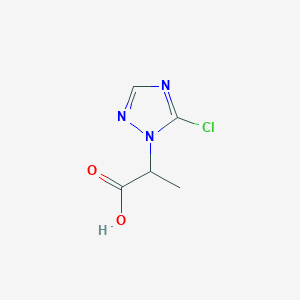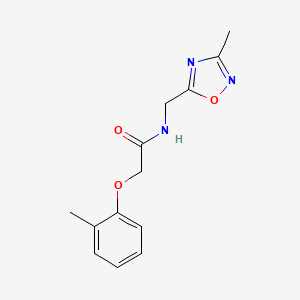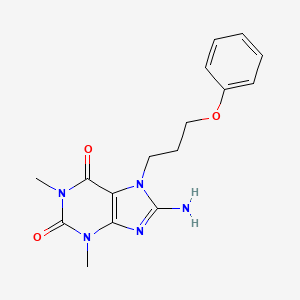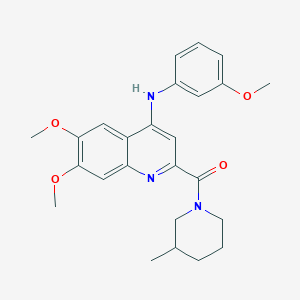
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “5-ACETYL-6-METHYL-2-(1-PYRROLIDINYL)NICOTINONITRILE” and “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”. The former has a molecular formula of C13H15N3O , while the latter has a molecular formula of C10H14N2O .
Chemical Reactions Analysis
Specific chemical reactions involving “6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile” are not available in the sources I found. For detailed reaction mechanisms and conditions, you might need to refer to specialized chemical literature .Physical And Chemical Properties Analysis
For the related compound “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”, the predicted boiling point is 393.3±42.0 °C, the predicted density is 1.173±0.06 g/cm3, and the predicted pKa is 5.83±0.48 .Scientific Research Applications
Synthetic Applications
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to a class of chemicals known for their utility in the synthesis of various pyridine derivatives, which have widespread applications in medicinal chemistry and materials science. One study demonstrates the utility of pyridine derivatives in the synthesis of nicotinonitrile derivatives as a new class of non-linear optical (NLO) materials, highlighting their potential in the development of advanced materials for optical applications (Raghukumar et al., 2003). This indicates the broader applicability of such compounds in the fields of photonics and electronics, where NLO materials play a critical role in the fabrication of devices such as modulators, switches, and sensors.
Material Science and Polymer Research
In material science, nicotinonitrile derivatives are explored for their potential in creating novel polyimides with significant thermal stability and mechanical properties. A notable study synthesizes a novel pyridine-containing aromatic dianhydride monomer from nicotinonitrile derivatives, leading to the development of new polyimides. These materials exhibit excellent thermal stability, solubility in aprotic solvents, and outstanding mechanical properties, making them suitable for applications in high-performance polymers and electronics (Wang et al., 2006).
Corrosion Inhibition
The application of nicotinonitrile derivatives extends to corrosion inhibition, where they are used to protect metals from corrosive environments. Research demonstrates the effectiveness of pyridine derivatives in inhibiting steel corrosion in acidic environments, showcasing their potential as corrosion inhibitors. This is particularly relevant in industries where metal components are exposed to harsh chemical conditions, requiring protection to extend their lifespan and maintain their structural integrity (Ansari et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXRYLPLVKKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)
![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)


![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)


![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)